
1,4-Diphenylbutadiyne
Overview
Description
1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a hydrocarbon with the chemical formula C₁₆H₁₀. It belongs to the diyne chemical class and is characterized by two phenyl groups attached to a butadiyne backbone. This compound is notable for its conjugated system, which imparts unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutadiyne can be synthesized through various methods, with the Glaser coupling of phenylacetylene being one of the most common. This reaction involves the oxidative coupling of phenylacetylene in the presence of a copper(I) catalyst and an oxidant, typically oxygen or air. The reaction conditions usually include a solvent such as pyridine or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Another method involves the coupling reactions of alkynylsilanes mediated by a copper(I) salt. This method allows for the synthesis of conjugated diynes and disubstituted ethynes under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the Glaser coupling or similar coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylbutadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diphenylbutene or diphenylbutane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Materials Science
Crystalline Graphitic Nanoribbons
One notable application of 1,4-diphenylbutadiyne is in the synthesis of crystalline graphitic nanoribbons through pressure-induced polymerization. Researchers from Peking University demonstrated that applying high pressure (10 GPa) to this compound leads to the formation of armchair graphitic nanoribbons. This process utilizes solid-state topochemical polymerization, which allows for precise control over the crystal structure and dimensions of the resulting material. The study highlighted that the polymerization initiates via a unique dehydro-Diels-Alder reaction involving phenyl as a dienophile rather than the expected 1,4-addition reaction .
Table 1: Properties of Graphitic Nanoribbons Synthesized from this compound
Property | Value |
---|---|
Width | ~1 nm |
Edge Configuration | Armchair |
Reaction Pressure | 10 GPa |
Polymerization Method | Pressure-induced |
Neuromorphic Computing
Artificial Synapses
In the field of neuromorphic computing, this compound has been utilized to create memristor devices that mimic biological synapses. A study published in early 2023 demonstrated that these devices can perform essential synaptic functions such as paired-pulse facilitation and spike rate-dependent plasticity while consuming remarkably low energy (approximately 25 femtojoules per spike). This advancement is significant for developing energy-efficient neuromorphic systems .
Table 2: Performance Metrics of Memristor Devices Using this compound
Metric | Value |
---|---|
Energy Consumption per Spike | ~25 fJ |
Conductance Change | Linear and Large |
Synaptic Functions Simulated | PPF/PPD, SRDP |
Polymer Chemistry
Conducting Polymers
This compound serves as a monomer for producing conducting polymer nanofibers through various polymerization techniques, including UV-induced radical polymerization and gamma irradiation. These polymers exhibit tunable diameters ranging from 5 to 25 nm and can be synthesized within mesophase templates. The ability to control fiber diameter is crucial for applications in nanotechnology and materials engineering .
Table 3: Characteristics of Poly(diphenylbutadiyne) Nanofibers
Characteristic | Value |
---|---|
Diameter Range | 5 - 25 nm |
Polymerization Method | UV or Gamma Irradiation |
Application Areas | Nanotechnology |
Photophysical Studies
Spectroscopic Applications
Research on the photophysical properties of compounds based on this compound has provided insights into their potential applications in optoelectronics. Studies indicate that this compound can be used to model spectroscopic behaviors in multi-chromophore systems, enhancing our understanding of exciton dynamics and absorption/emission characteristics under varying conditions .
Mechanism of Action
The mechanism of action of 1,4-diphenylbutadiyne involves its ability to participate in various chemical reactions due to its conjugated system. The compound can interact with molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its derivatives, making it useful in applications such as organic electronics and photodynamic therapy.
Comparison with Similar Compounds
1,4-Diphenylbutadiyne can be compared with other similar compounds, such as:
1,4-Diphenyl-1,3-butadiene: This compound has a similar structure but contains double bonds instead of triple bonds. It exhibits different electronic properties and reactivity.
Diphenylacetylene: This compound has a single triple bond between the phenyl groups, making it less conjugated than this compound.
1,4-Bis(phenylethynyl)benzene: This compound has an extended conjugated system, which can lead to different electronic and optical properties.
The uniqueness of this compound lies in its specific conjugated system, which imparts distinct electronic properties and reactivity compared to its analogs.
Biological Activity
1,4-Diphenylbutadiyne (DPB) is an arylacetylene compound with significant interest in organic synthesis and materials science. It serves as a precursor for various aromatic compounds and exhibits unique biological activities that are being explored in different research contexts. This article reviews the biological activity of DPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₆H₁₀
- Molecular Weight : 202.25 g/mol
- CAS Number : 886-66-8
- Structure : DPB consists of two phenyl groups connected by a butadiyne linkage, which contributes to its unique properties.
Biological Activity Overview
This compound has been studied for its phototoxic properties and potential applications in biomedical fields. Its biological activities can be categorized into several key areas:
1. Anticancer Activity
Research indicates that DPB exhibits phototoxic effects on cancer cells. A study published in Photochemistry and Photobiology demonstrated that DPB could induce cell death in certain cancer cell lines when activated by light exposure. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in malignant cells .
2. Antimicrobial Properties
DPB has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes and generate ROS contributes to its effectiveness against various bacterial strains. Research has indicated that DPB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .
3. Neuromorphic Computing Applications
Recent advancements have explored the use of DPB in neuromorphic computing systems. A study highlighted its role in artificial synapses, where it aids in improving the speed and energy efficiency of information processing. The unique electronic properties of DPB facilitate its application in creating more efficient synaptic devices .
Case Studies
Reactive Oxygen Species Generation
The phototoxicity mechanism involves the activation of DPB under UV light, leading to the formation of ROS. These reactive species interact with cellular components, causing damage to DNA, proteins, and lipids.
Membrane Disruption
In antimicrobial applications, DPB's hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
Properties
IUPAC Name |
4-phenylbuta-1,3-diynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-09-5 | |
Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8061264 | |
Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [MSDSonline] | |
Record name | 1,4-Diphenylbutadiyne | |
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CAS No. |
886-66-8 | |
Record name | 1,4-Diphenyl-1,3-butadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Diphenylbutadiyne | |
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Record name | 1,4-Diphenylbutadiyne | |
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Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |
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Record name | 1,4-DIPHENYLBUTADIYNE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Diphenylbutadiyne?
A1: this compound has the molecular formula C16H10 and a molecular weight of 202.26 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopically, this compound exhibits characteristic absorption bands related to its conjugated system. Vibrational modes of the C≡C stretching and phenyl ring motions are evident in its Infrared and Raman spectra. [, , ] , , Studies on its excited states, including the lowest excited triplet state, radical cation, and radical anion, have been conducted using time-resolved resonance Raman spectroscopy. [, ] ,
Q3: How does the presence of phenyl rings in this compound affect its properties?
A3: The two phenyl rings in this compound participate in conjugation with the butadiyne moiety, influencing the compound's electronic structure, absorption spectrum, and reactivity. [, ] , This conjugation also plays a crucial role in its photochemical behavior and its ability to form complexes with transition metals.
Q4: How is this compound used in material science?
A4: this compound serves as a building block in the synthesis of various materials. It can be polymerized to create conjugated polymers with potential applications in electronics and photonics. [, ] , Its ability to form complexes with metals makes it valuable in organometallic chemistry and materials science.
Q5: Can this compound participate in catalytic reactions?
A5: While this compound itself is not a catalyst, it is often used as a substrate or a building block in various catalytic reactions. For example, it can undergo palladium-catalyzed insertion reactions with alkynes, leading to the formation of bicyclic compounds. []
Q6: How is this compound employed in the context of catalytic systems?
A6: this compound can be used as a ligand in transition metal complexes that act as catalysts. For instance, it can bridge two cobalt centers in a binuclear complex, demonstrating its ability to coordinate with metals and potentially influence catalytic activity. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its electronic structure, excited states, and interactions with other molecules. [, , ] , ,
Q8: What insights have computational studies provided into the reactivity of this compound?
A8: DFT calculations have been instrumental in understanding the reaction mechanisms and regioselectivity of reactions involving this compound. For example, in the context of its hydrogenation, DFT has been used to elucidate the energetics of different reaction pathways. []
Q9: How does modifying the structure of this compound impact its properties?
A9: Structural modifications to this compound can significantly alter its reactivity and physical properties. For example, changing the substituents on the phenyl rings or introducing heteroatoms into the conjugated backbone can influence its electronic structure, conjugation length, and steric hindrance, thereby affecting its photochemical behavior, complexation ability, and applications in materials science.
Q10: What is the nature of this compound's excited states, and how do they influence its reactivity?
A10: this compound exhibits rich photochemistry due to its conjugated π-electron system. Upon absorption of light, it transitions to excited singlet and triplet states, which can undergo various deactivation pathways, including fluorescence, phosphorescence, and intersystem crossing. These excited states play a crucial role in its photochemical reactions, such as [2+2] cycloadditions with olefins. [, , ] , ,
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